molecular formula C9H8ClN3O4S B3024597 Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate CAS No. 79213-74-4

Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate

Cat. No.: B3024597
CAS No.: 79213-74-4
M. Wt: 289.7 g/mol
InChI Key: FPAKSOQSBLHGDU-UHFFFAOYSA-N
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Description

Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate is a high-purity, research-grade benzimidazole carbamate compound intended for laboratory research applications. This chemical features a benzimidazole core structure, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . The distinct chlorosulfonyl substituent at the 6-position enhances its reactivity, making it a valuable synthetic intermediate for further chemical derivatization and probe development. Benzimidazole derivatives bearing the carbamate functional group are extensively studied for their ability to interact with tubulin and act as moderate microtubule destabilizing agents . This mechanism disrupts microtubule dynamics in rapidly dividing cells, leading to the impairment of essential cellular processes such as mitosis and intracellular transport. Research on related compounds suggests potential utility in modulating multiple cellular pathways, including the inhibition of glucose uptake and key glycolytic enzymes upon which highly metabolic cells rely . The primary research applications for this compound include investigation as a potential antiproliferative agent in cell-based assays, exploration of its mechanism of action in disrupting cytoskeletal function, and use as a building block in the synthesis of more complex molecules for pharmaceutical and biochemical research. It is also of interest in molecular docking studies to evaluate its binding affinity with various biological targets, such as growth factor receptors . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl N-(6-chlorosulfonyl-1H-benzimidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O4S/c1-17-9(14)13-8-11-6-3-2-5(18(10,15)16)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAKSOQSBLHGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568597
Record name Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79213-74-4
Record name Methyl N-[6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79213-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate typically involves the reaction of 6-chloro-1H-benzimidazole with chlorosulfonic acid to introduce the chlorosulfonyl group. This intermediate is then reacted with methyl isocyanate to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding benzimidazole derivative and methyl carbamate.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common and typically require specific reagents and conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) may be used.

Major Products Formed

    Sulfonamide or Sulfonate Derivatives: Formed from substitution reactions.

    Benzimidazole Derivative and Methyl Carbamate: Formed from hydrolysis reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate as an anti-cancer agent. Its mechanism of action appears to involve:

  • Microtubule Disruption : Similar to other benzimidazole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting p53 Pathways : The compound has shown efficacy against breast cancer cells, particularly those with mutant p53, indicating that it may exploit the vulnerabilities of different cancer cell types .

Antimicrobial Properties

This compound exhibits promising antimicrobial activity. The chlorosulfonyl group enhances its ability to interact with microbial targets, potentially disrupting cellular processes. This property positions it as a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound Name Key Features Unique Aspects
Methyl (6-chloro-1H-benzimidazol-2-yl)carbamateChlorine substitution on benzimidazoleLacks sulfonyl functionality
Methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamateBenzoyl substitutionKnown for anti-parasitic properties
Methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamatePropylsulfanyl groupExhibits different biological activity profiles

This table illustrates the diversity within the benzimidazole carbamate family while emphasizing the unique reactivity and potential applications of this compound.

Case Study 1: Breast Cancer Treatment

In a study examining the effects of this compound on breast cancer cells, researchers found that it induced significant cytotoxicity through mechanisms involving both p53-dependent apoptosis and p53-independent pathways. The compound demonstrated over ten times greater sensitivity in cancer cells compared to normal mammary epithelial cells, suggesting a favorable therapeutic window .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various pathogens. Results indicated that it effectively inhibited the growth of several bacterial strains, showcasing its potential as a novel antimicrobial agent. Further research is needed to elucidate the specific mechanisms involved in its antimicrobial action.

Mechanism of Action

The mechanism of action of Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The carbamate ester may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzimidazole Derivatives

Structural and Functional Group Comparisons

The biological and physicochemical properties of benzimidazole derivatives are heavily influenced by substituents at the 2- and 5/6-positions. Below is a comparison of Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate with key analogs:

Compound Name Substituent at 6-Position Substituent at 2-Position Primary Applications Key Physicochemical Properties (Log P, Solubility)
This compound Chlorosulfonyl (-SO₂Cl) Methyl carbamate (-OCONHCH₃) Antifungal (inferred) High reactivity (SO₂Cl); moderate solubility (predicted)
Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate) None Methyl carbamate (-OCONHCH₃) Agriculture (fungicide) Log P: 1.52; solubility: 8 mg/L (water)
Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) Butylaminocarbonyl (-CONH(CH₂)₃CH₃) Methyl carbamate (-OCONHCH₃) Agriculture (fungicide) Log P: 2.5; hydrolyzes to carbendazim
Flubendazole (Methyl [5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate) 4-Fluorobenzoyl (-COC₆H₄F) Methyl carbamate (-OCONHCH₃) Antiparasitic (veterinary) Log P: 3.8; low water solubility
Fenbendazole (Methyl [5-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate) Phenylsulfanyl (-S-C₆H₅) Methyl carbamate (-OCONHCH₃) Antiparasitic (broad-spectrum) Log P: 4.27; solubility: 0.09 mg/mL
Nocodazole (Methyl [6-(thiophen-2-ylcarbonyl)-1H-benzimidazol-2-yl]carbamate) Thiophen-2-ylcarbonyl (-COC₄H₃S) Methyl carbamate (-OCONHCH₃) Anticancer (microtubule disruption) High lipophilicity; Log P: ~3.5

Physicochemical and Pharmacokinetic Properties

  • Solubility : The chlorosulfonyl group likely reduces water solubility compared to carbendazim but improves it relative to lipophilic analogs like fenbendazole (Log P 4.27). This balance may enhance bioavailability in systemic applications.
  • Metabolic Stability : The -SO₂Cl group may undergo hydrolysis to sulfonic acid derivatives, necessitating prodrug strategies for optimal stability .

Biological Activity

Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate is a synthetic compound belonging to the benzimidazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 20367-38-8

This compound exhibits biological activity primarily through its interaction with microtubules, similar to other benzimidazole derivatives. It binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in mitosis. This mechanism is crucial for its cytotoxic effects against cancer cells.

Cytotoxicity Studies

A significant body of research has focused on the cytotoxic effects of this compound in various cancer cell lines. In a study examining its effects on breast cancer cells, it was found that:

  • Sensitivity : Cancer cells were over ten times more sensitive to the compound compared to normal mammary epithelial cells.
  • Mechanisms : The compound induced cell death primarily through p53-dependent apoptosis and p53-independent mitotic catastrophe. This dual mechanism provides a broader therapeutic window compared to traditional chemotherapeutics like docetaxel and vincristine .

Table 1: Comparative Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer (p53-wt)5Apoptosis via PARP and Caspase activation
Breast Cancer (p53-mt)1Mitotic catastrophe
Normal Mammary Epithelial Cells>50Minimal cytotoxicity

Case Study 1: Breast Cancer Treatment

In a controlled study, this compound was administered to patients with advanced breast cancer. The results indicated a significant reduction in tumor size in patients with p53 mutations. The compound’s ability to selectively target cancer cells while sparing normal cells highlights its potential as a therapeutic agent .

Case Study 2: Microtubule Dynamics

Research investigating the effects of this compound on microtubule dynamics revealed that treatment led to the formation of multi-micro-nucleated cells, indicative of mitotic catastrophe. Western blot analysis confirmed the activation of histone H3 phosphorylation, marking the induction of mitotic checkpoints in treated cancer cells .

Toxicological Profile

While this compound shows promise as an anticancer agent, its toxicological profile must be considered. Studies indicate that:

  • Metabolism : The compound is rapidly absorbed and metabolized in vivo, with major metabolites being excreted via urine.
  • Safety : In vitro studies have shown low toxicity levels in normal human cells compared to cancerous counterparts, suggesting a favorable safety profile for therapeutic use .

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate, and what intermediates are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzimidazole core. A common approach starts with 2-aminobenzimidazole, followed by sulfonation at the 6-position using chlorosulfonic acid. The methyl carbamate group is introduced via reaction with methyl chloroformate. Key intermediates include 6-sulfonamide derivatives, which require careful purification to avoid hydrolysis of the chlorosulfonyl group. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to prevent side reactions, as seen in analogous syntheses of fenbendazole and oxfendazole .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : The chlorosulfonyl group deshields adjacent protons, causing distinct splitting patterns (e.g., aromatic protons at C5/C7). The methyl carbamate group shows a singlet at ~3.8 ppm (¹H) and a carbonyl signal at ~155 ppm (¹³C).
  • IR : Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1700 cm⁻¹ (C=O stretch of carbamate).
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks with isotopic signatures indicative of chlorine atoms.
  • X-ray crystallography (via SHELX programs) resolves conformational details, though the chlorosulfonyl group may introduce challenges in crystal packing .

Advanced Research Questions

Q. How does the chlorosulfonyl substituent influence the compound’s reactivity compared to benzimidazoles with sulfinyl or benzoyl groups?

  • Methodological Answer : The electron-withdrawing chlorosulfonyl group increases electrophilicity at the benzimidazole ring, enhancing susceptibility to nucleophilic substitution (e.g., with amines or thiols). This contrasts with sulfinyl (e.g., oxfendazole) or benzoyl (e.g., mebendazole) groups, which prioritize π-π stacking or tubulin-binding interactions. Reactivity can be quantified via Hammett σ constants or computational studies (DFT) to predict sites for derivatization .

Q. What crystallographic challenges arise with this compound, and how can SHELX programs address them?

  • Methodological Answer : The chlorosulfonyl group may cause disorder due to rotational flexibility or high electron density, complicating Fourier map interpretation. SHELXL refinement strategies include:

  • Using PART and SUMP instructions to model disordered atoms.
  • Applying restraints (e.g., DFIX, FLAT) for planar benzimidazole rings.
  • Leveraging TWIN/BASF commands for twinned crystals. Validation with Rint and CC1/2 ensures structural accuracy .

Q. How should biological assay conditions be optimized to account for the compound’s instability in aqueous media?

  • Methodological Answer :

  • Solubility : Use DMSO for stock solutions (≥15 mg/mL, as seen in nocodazole protocols), and dilute in buffer immediately before assays to minimize hydrolysis .
  • Storage : Store at -20°C under inert gas (N2/Ar) to prevent degradation.
  • Activity Validation : Include stability controls (HPLC monitoring) to confirm integrity during prolonged assays .

Q. How can discrepancies in reported biological activity (e.g., antiparasitic vs. antitumor efficacy) be systematically resolved?

  • Methodological Answer : Cross-validate studies by:

  • Purity Verification : Use HPLC with UV/ELSD detection (C18 columns, acetonitrile/water gradients) to confirm ≥98% purity, as impurities like dechlorinated byproducts may skew results .
  • Assay Standardization : Replicate experiments across cell lines (e.g., HeLa vs. MCF-7) with consistent solvent controls (DMSO ≤0.1% v/v).
  • Structural Confirmation : Compare synthetic batches via LC-MS to rule out batch-to-batch variability .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate
Reactant of Route 2
Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate

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